molecular formula C20H11BrF3NOS B11188529 (3-bromophenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone

(3-bromophenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone

Cat. No.: B11188529
M. Wt: 450.3 g/mol
InChI Key: QPHJAOLFLNBNAS-UHFFFAOYSA-N
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Description

(3-Bromophenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone is a complex organic compound that features a bromophenyl group and a trifluoromethyl-substituted phenothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3-Bromophenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-bromophenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-bromophenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone lies in its combination of a bromophenyl group and a trifluoromethyl-substituted phenothiazine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C20H11BrF3NOS

Molecular Weight

450.3 g/mol

IUPAC Name

(3-bromophenyl)-[2-(trifluoromethyl)phenothiazin-10-yl]methanone

InChI

InChI=1S/C20H11BrF3NOS/c21-14-5-3-4-12(10-14)19(26)25-15-6-1-2-7-17(15)27-18-9-8-13(11-16(18)25)20(22,23)24/h1-11H

InChI Key

QPHJAOLFLNBNAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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